Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular weight of 219.24 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
A simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI code is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .
Chemical Reactions Analysis
The synthesis of this compound involves a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 219.24 .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been studied extensively. For example, Filali Baba et al. (2019) analyzed the crystal structure of a compound consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate. Their study revealed that the oxoquinoline unit is almost planar, and weak hydrogen bonds contribute to a three-dimensional network structure in the crystal (Filali Baba et al., 2019).
Synthesis and Reactivity
This compound is a key intermediate in various synthetic protocols. Zaitseva et al. (2022) developed a one-pot two-step synthesis protocol for this compound, demonstrating its versatility in organic synthesis (Zaitseva et al., 2022).
Antibacterial Properties
Research has shown that derivatives of this compound exhibit antibacterial properties. For instance, Balaji et al. (2013) synthesized derivatives with potential antibacterial activity against various bacteria, highlighting the compound's significance in medicinal chemistry (Balaji et al., 2013).
Anticancer Activity
Some derivatives of this compound have been evaluated for their anticancer properties. Gaber et al. (2021) synthesized derivatives and tested them against the MCF-7 breast cancer cell line, finding significant anticancer activity in some compounds (Gaber et al., 2021).
Chemical Transformations
This compound is also involved in various chemical transformations. Kaptı et al. (2016) reported the synthesis of novel derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, demonstrating the diverse reactivity of the compound in organic synthesis [(Kaptı et al., 2016)](https://consensus.app/papers/chemistry-ethyl-kaptı/999fefd7896f5bba9e3f9c2881a37239/?utm_source=chatgpt).
Crystallography and Structural Analysis
The structure of this compound and its derivatives has been a subject of interest in crystallography. Ukrainets et al. (2006) studied the properties of a closely related compound, revealing insights into its molecular structure and potential applications in material science (Ukrainets et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLHDHBDHOYWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569860 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-40-1 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.